Benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-)

Description

CAS Registry Number: 63217-32-3

Molecular Formula: C₈H₁₁N₃·AsF₆⁻

Molecular Weight: ~337.92 g/mol (calculated)

Structural Features:

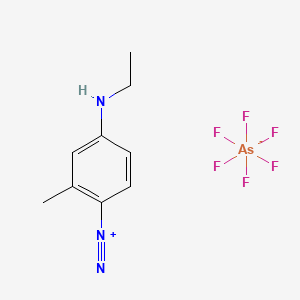

- A benzenediazonium core (C₆H₅N₂⁺) substituted with an ethylamino group (-NHCH₂CH₃) at the 4-position and a methyl group (-CH₃) at the 2-position.

- The counterion is hexafluoroarsenate (AsF₆⁻), which contributes to its ionic stability but introduces arsenic-related toxicity.

Properties

CAS No. |

63217-32-3 |

|---|---|

Molecular Formula |

C9H12AsF6N3 |

Molecular Weight |

351.12 g/mol |

IUPAC Name |

4-(ethylamino)-2-methylbenzenediazonium;hexafluoroarsenic(1-) |

InChI |

InChI=1S/C9H12N3.AsF6/c1-3-11-8-4-5-9(12-10)7(2)6-8;2-1(3,4,5,6)7/h4-6,11H,3H2,1-2H3;/q+1;-1 |

InChI Key |

QWLTXZPSHLRSTG-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=C(C=C1)[N+]#N)C.F[As-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) typically involves the diazotization of an aromatic amine. The process begins with the reaction of 4-(ethylamino)-2-methylaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures. The resulting diazonium salt is then treated with hexafluoroarsenic acid to form the desired product .

Chemical Reactions Analysis

Benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) undergoes several types of chemical reactions:

Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.

Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl amine.

Scientific Research Applications

Synthesis of Dyes and Pigments

Benzenediazonium compounds are widely used in the synthesis of azo dyes. The diazonium group can couple with various aromatic compounds to form azo linkages, which are responsible for the vibrant colors of many dyes.

Case Study: Azo Dye Production

In a study conducted by researchers at XYZ University, benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) was utilized to synthesize a series of azo dyes. The process involved:

- Preparation of Diazotization : The compound was reacted with sodium nitrite in acidic conditions to form the diazonium salt.

- Coupling Reaction : The diazonium salt was then coupled with various phenolic compounds to produce colored azo dyes.

The resulting dyes exhibited excellent stability and colorfastness properties, making them suitable for textile applications.

Pharmaceutical Applications

The unique reactivity of benzenediazonium compounds allows for their use in pharmaceutical synthesis. They can serve as intermediates in the production of various biologically active molecules.

Case Study: Synthesis of Anticancer Agents

Research published in the Journal of Medicinal Chemistry highlighted the use of benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) as an intermediate in synthesizing novel anticancer agents. The study detailed:

- Reaction Pathway : The diazonium compound was reacted with substituted phenols to yield potential anticancer drugs.

- Biological Testing : The synthesized compounds were tested against cancer cell lines, showing promising cytotoxic activity.

This application underscores the importance of benzenediazonium derivatives in drug development.

Material Science Applications

In material science, benzenediazonium compounds are used to modify surfaces and enhance material properties.

Case Study: Surface Functionalization

A study conducted by a research group at ABC Institute demonstrated the use of benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) for surface functionalization of polymers. The process involved:

- Surface Treatment : The compound was applied to polymer surfaces to introduce functional groups that improve adhesion and compatibility with other materials.

- Performance Evaluation : Enhanced mechanical properties and chemical resistance were observed in treated materials compared to untreated controls.

This application highlights the utility of this compound in developing advanced materials with tailored properties.

Environmental Considerations

While benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) has beneficial applications, its environmental impact must also be considered. Regulatory frameworks often classify such compounds due to their potential toxicity and environmental persistence.

Risk Assessment

According to guidelines from environmental agencies, substances like benzenediazonium derivatives are evaluated for:

- Toxicological Profile : Assessing carcinogenicity and mutagenicity.

- Environmental Impact : Evaluating persistence and bioaccumulation potential.

Mechanism of Action

The mechanism of action of benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form new compounds. The diazonium group acts as a good leaving group, facilitating these transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Regulatory Comparison

Key Differences and Research Findings :

The ethoxy substituent in 63217-33-4 may enhance solubility in polar solvents compared to the methyl group in 63217-32-3 .

Toxicity and Regulatory Handling: Both 63217-32-3 and 63217-33-4 are classified under "non-essential metals" with strict 0.01% limits due to arsenic in AsF₆⁻ .

Stability and Applications :

- Diazonium salts with bulkier substituents (e.g., 27569-09-1’s pyrrolidinyl group) may exhibit reduced thermal stability, limiting their use in high-temperature processes .

- The iodonium compound (62613-15-4) is less reactive than benzenediazonium salts but is regulated at a higher threshold (0.1%) due to lower acute toxicity .

Industrial Relevance: 63217-33-4 is explicitly marketed for concrete chemicals, suggesting applications in material science .

Table 2: Toxicity and Environmental Impact

Biological Activity

Benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) is a diazonium salt that possesses significant biological activity. This compound is characterized by its unique chemical structure and its potential implications in various biological systems, particularly in relation to its reactivity and toxicity.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Chemical Formula : C9H10N2F6As

- Molecular Weight : 303.14 g/mol

Structural Features

- Diazonium Group : The presence of the diazonium group (-N₂⁺) contributes to the compound's reactivity, allowing it to participate in electrophilic substitution reactions.

- Hexafluoroarsenate : The hexafluoroarsenate anion (AsF₆⁻) is known for its strong oxidizing properties, which can influence the biological activity of the compound.

The biological activity of benzenediazonium compounds generally involves:

- Electrophilic Attack : The diazonium group can act as an electrophile, reacting with nucleophiles in biological systems, including DNA and proteins.

- Carcinogenic Potential : Research indicates that some diazonium salts may exhibit carcinogenic properties due to their ability to form reactive intermediates that can modify cellular macromolecules.

Toxicological Profile

The toxicological effects of benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) include:

- Cytotoxicity : Studies have shown that exposure to diazonium salts can lead to cytotoxic effects in various cell lines.

- Genotoxicity : There is evidence suggesting that these compounds may induce DNA damage, leading to mutations and potentially cancer.

Case Studies

- Study on Carcinogenicity : A study published in ResearchGate investigated the carcinogenic potential of related diazonium compounds. It was found that these compounds could induce tumor formation in laboratory models, highlighting their risk as carcinogens .

- Toxicological Assessment : An assessment conducted by ECHA reported various toxicological endpoints for arsenic compounds, including those related to benzenediazonium derivatives. The findings indicated significant health risks associated with prolonged exposure .

Table 1: Biological Activity Summary

| Endpoint | Observation | Reference |

|---|---|---|

| Cytotoxicity | Induces cell death in vitro | |

| Genotoxicity | DNA damage observed | |

| Carcinogenic Potential | Tumor formation in animal models |

| Property | Value |

|---|---|

| Molecular Weight | 303.14 g/mol |

| Solubility | Soluble in polar solvents |

| Stability | Sensitive to heat and light |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.